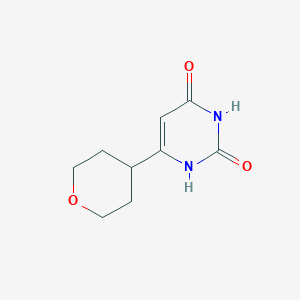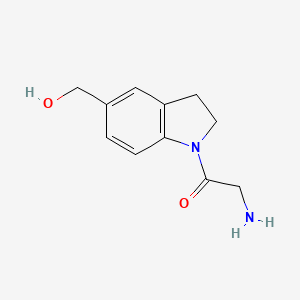
1-(5-(ヒドロキシメチル)インドリン-1-イル)-2-アミノエタン-1-オン
説明
“2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one” is a compound that contains an indole ring, which is a common nitrogen-based heterocyclic scaffold . Indole-based compounds are frequently used in the synthesis of various organic compounds and are important among heterocyclic structures due to their biological and pharmaceutical activities .
科学的研究の応用
抗ウイルスアプリケーション
インドール誘導体、例えば1-(5-(ヒドロキシメチル)インドリン-1-イル)-2-アミノエタン-1-オンは、抗ウイルス研究において有望であることが示されています。 インドール核を持つ化合物は、インフルエンザAやコクサッキーB4ウイルスなど、さまざまなウイルスに対して阻害活性を示すことが報告されています 。これらの化合物が複数の受容体に高親和性で結合する能力は、新しい抗ウイルス薬の開発にとって貴重です。
抗炎症アプリケーション
インドール骨格は、抗炎症特性とも関連しています。これは、慢性炎症性疾患の治療法の開発において特に重要です。 インドール誘導体は、炎症経路を調節することにより、新しい抗炎症薬の基盤となり得る可能性があります 。
抗癌アプリケーション
インドール誘導体の最も重要な用途の1つは、癌研究の分野にあります。これらの化合物は、抗癌活性を有することが判明しており、一部はさまざまなヒト癌細胞株に対して強い細胞毒性を示しています。 これには、結腸癌、前立腺癌、肺癌の治療における潜在的な用途が含まれます 。
抗HIVアプリケーション
インドール誘導体は、抗HIV療法における潜在的な用途について研究されてきました。 インドール系化合物の構造的多様性により、HIVウイルスの複製を阻害する可能性のある新しい治療法を探求することができます 。
抗酸化アプリケーション
インドール誘導体の抗酸化特性により、酸化ストレスによって引き起こされる疾患の研究に適した候補となっています。 これらの化合物は、フリーラジカルを捕捉することにより、細胞の酸化損傷の影響を予防または軽減するのに役立ちます 。
抗菌アプリケーション
研究により、インドール誘導体は、幅広い微生物病原体に対して効果的である可能性があることが示されています。 これらの抗菌活性は、細菌感染症と真菌感染症の両方に及び、新しい抗生物質の開発につながる可能性があります 。
抗結核アプリケーション
結核は、世界的な主要な健康問題であり、インドール誘導体は、抗結核活性において潜在的な可能性を示しています。 結核菌の増殖を阻害する能力は、結核に対するより効果的な治療法の開発に不可欠となる可能性があります 。
抗糖尿病アプリケーション
インドール誘導体は、糖尿病の管理における役割について研究されてきました。 これらの化合物は、糖尿病に関連する代謝経路に影響を与えることにより、血糖値調節のための新しい治療戦略に貢献する可能性があります 。
抗マラリアアプリケーション
マラリアは、インドール誘導体が大きな影響を与える可能性のある別の分野です。 これらの抗マラリア活性は、マラリア原虫の耐性株に対してより効果的な可能性のある新しい治療法の可能性を開きます 。
抗コリンエステラーゼ活性
最後に、インドール誘導体は、アルツハイマー病などの神経変性疾患の治療に関連する抗コリンエステラーゼ活性について調査されています。 これらの化合物は、神経伝達物質を分解する酵素を阻害することにより、アルツハイマー病患者の認知機能を改善する可能性があります 。
将来の方向性
Indole-based compounds have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The future directions in the study of “2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one” could involve further exploration of its biological activities and potential therapeutic applications.
作用機序
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This suggests that 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one may also interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound influences multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the diverse biological activities associated with indole derivatives , it is likely that this compound exerts a range of effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one, have been shown to bind with high affinity to multiple receptors, which can influence various biological activities . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biological systems.
Cellular Effects
The effects of 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, and antioxidant activities . These effects are mediated through the compound’s interaction with cellular receptors and enzymes, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmission . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one in laboratory settings are influenced by its stability and degradation over time. Studies have shown that indole derivatives can maintain their activity over extended periods, although they may undergo gradual degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. These threshold effects highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For example, indole derivatives are known to undergo hydroxylation, methylation, and other modifications that influence their biological activity and metabolic stability . These metabolic pathways can affect the compound’s efficacy and safety in therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For instance, indole derivatives may be transported across cell membranes by organic anion transporters, which can affect their bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Amino-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize in the nucleus, where they can interact with DNA and transcription factors to modulate gene expression. Additionally, the compound may accumulate in the mitochondria, influencing cellular energy metabolism and apoptosis.
特性
IUPAC Name |
2-amino-1-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-6-11(15)13-4-3-9-5-8(7-14)1-2-10(9)13/h1-2,5,14H,3-4,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNZJUCFYVVPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)CO)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



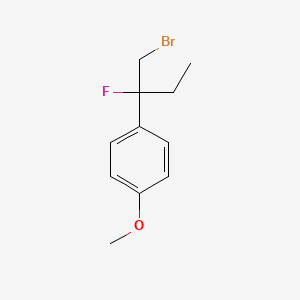
![5-benzyl-4-cyclopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491897.png)
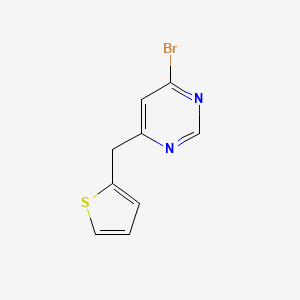


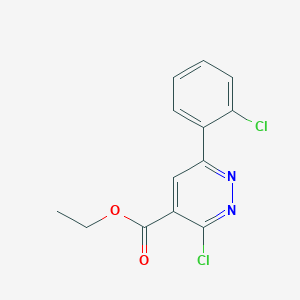
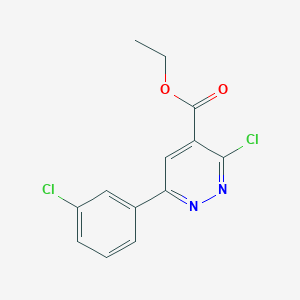
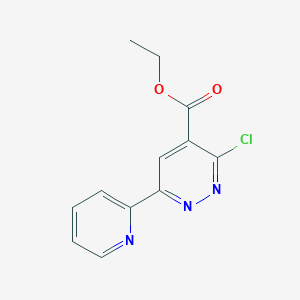
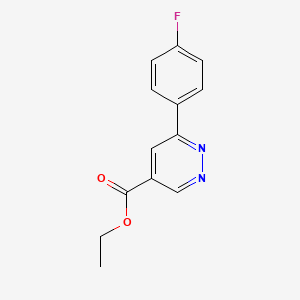
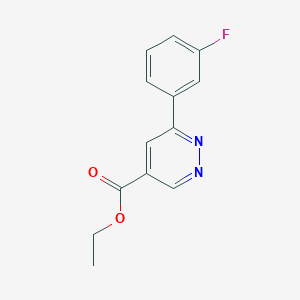
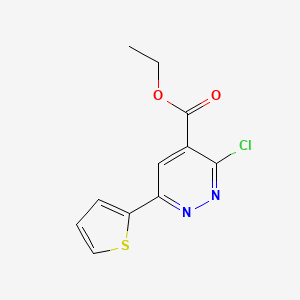

![5-benzyl-2-methyl-4-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491917.png)
